2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone
Overview
Description
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, featuring a chloro group at the alpha position and a fluoro and methoxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-methoxyacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat management.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include substituted amines or thioethers.
Oxidation: Products include carboxylic acids or diketones.
Reduction: Products include alcohols.
Scientific Research Applications
2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The chloro and fluoro substituents can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-2-methoxyphenyl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone: Similar structure but with a bromo group instead of chloro, leading to different chemical properties and reactivity.
Properties
IUPAC Name |
2-chloro-1-(5-fluoro-2-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFSUNDCMZJLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238162 | |
Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854036-06-9 | |
Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854036-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-(5-fluoro-2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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